2-amino-5-chloro-N-(2-methylpropyl)benzamide
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Overview
Description
2-amino-5-chloro-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C11H15ClN2O. It is a derivative of benzamide and is characterized by the presence of an amino group, a chlorine atom, and an isobutyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-(2-methylpropyl)benzamide can be achieved through several steps:
Nitration: 3-methyl-2-nitrobenzoic acid is prepared by nitrating 3-methylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation.
Chlorination: The amino group is protected, and the benzene ring is chlorinated to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Amidation: The compound can form amides with carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-amino-5-chloro-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N,3-dimethylbenzamide
- 2-amino-5-chloro-N-isobutylbenzamide
- 2-amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
2-amino-5-chloro-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-amino-5-chloro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDMUKQOLOTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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